molecular formula C14H19NO3S B4934391 2-methoxy-5-methyl-N,N-bis(prop-2-enyl)benzenesulfonamide

2-methoxy-5-methyl-N,N-bis(prop-2-enyl)benzenesulfonamide

Cat. No.: B4934391
M. Wt: 281.37 g/mol
InChI Key: MFBIZQKUTZBQOI-UHFFFAOYSA-N
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Description

2-methoxy-5-methyl-N,N-bis(prop-2-enyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Properties

IUPAC Name

2-methoxy-5-methyl-N,N-bis(prop-2-enyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3S/c1-5-9-15(10-6-2)19(16,17)14-11-12(3)7-8-13(14)18-4/h5-8,11H,1-2,9-10H2,3-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBIZQKUTZBQOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC=C)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-methyl-N,N-bis(prop-2-enyl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxy-5-methylbenzenesulfonyl chloride.

    Alkylation: The sulfonyl chloride is reacted with prop-2-enylamine in the presence of a base such as triethylamine. This reaction forms the N,N-bis(prop-2-enyl)benzenesulfonamide.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-methyl-N,N-bis(prop-2-enyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a Lewis acid like aluminum chloride.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Brominated benzenesulfonamide derivatives.

Scientific Research Applications

2-methoxy-5-methyl-N,N-bis(prop-2-enyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.

    Medicine: Explored for its antimicrobial properties, particularly against bacterial strains resistant to traditional antibiotics.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methoxy-5-methyl-N,N-bis(prop-2-enyl)benzenesulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can disrupt bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: Similar structure but with a prop-2-yn-1-yl group instead of a prop-2-enyl group.

    N-(2-Methoxy-5-methylphenyl)benzenesulfonamide: Lacks the prop-2-enyl groups.

Uniqueness

2-methoxy-5-methyl-N,N-bis(prop-2-enyl)benzenesulfonamide is unique due to the presence of two prop-2-enyl groups, which can influence its reactivity and biological activity. This structural feature distinguishes it from other sulfonamides and may contribute to its specific applications in research and industry.

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